molecular formula C11H20N2O2 B1420385 N-(piperidin-4-yl)oxane-4-carboxamide CAS No. 1097781-67-3

N-(piperidin-4-yl)oxane-4-carboxamide

Cat. No.: B1420385
CAS No.: 1097781-67-3
M. Wt: 212.29 g/mol
InChI Key: NMZCRJQUVDJFNI-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)oxane-4-carboxamide (CAS 1097781-67-3) is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . Its structure features a piperidine ring connected via a carboxamide linker to a tetrahydropyran (oxane) ring, a common pharmacophore in medicinal chemistry . This scaffold is of significant interest in drug discovery, particularly in the development of compounds targeting nitrogenous heterocyclic pathways . The piperidin-4-yl group is a prevalent structural element in numerous bioactive molecules and is frequently investigated for its role in creating potent inhibitors for various enzymes, such as soluble epoxide hydrolase, which is relevant in pain and inflammation research . Furthermore, similar 4-anilidopiperidine scaffolds are well-established in the development of synthetic opioid analgesics, highlighting the importance of this structural motif in central nervous system (CNS) drug discovery . Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. Its applications span across various stages of preclinical research, including structure-activity relationship (SAR) studies, molecular modeling, and the exploration of new therapeutic agents . The product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-piperidin-4-yloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10/h9-10,12H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZCRJQUVDJFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Cyclization of Tetrahydropyridinylidene Salts

  • Reaction Pathway: The synthesis begins with tetrahydropyridinylidene salts (THPS), which are cyclized under controlled conditions to form the piperidine core. This process involves nucleophilic attack and ring closure facilitated by suitable bases or catalysts.
  • Reaction Conditions: Typically conducted at elevated temperatures (~100°C) with solvents like di-oxane or acetonitrile.
  • Yield Data:
Entry Starting Material Reagent Solvent Temperature Yield (%) Reference
1 Tetrahydropyridinylidene salts Various alkyl halides Di-oxane 100°C 16-68

This method efficiently produces substituted piperidin-4-ones, which are key intermediates for further functionalization.

Functionalization to Incorporate Oxane-4-yl Group

The oxane-4-yl group can be introduced via nucleophilic substitution or cyclization involving oxane derivatives.

Method 2: Alkylation of Piperidine Carboxamides

  • Reaction Pathway: Alkylation of piperidine-4-carboxamide with oxane derivatives (e.g., oxane-4-carbonyl chlorides or bromides) under basic conditions.
  • Reaction Conditions: Use of bases like sodium carbonate or potassium carbonate in polar aprotic solvents such as DMF or di-oxane at temperatures around 100°C.
  • Representative Reaction:
Piperidine-4-carboxamide + Oxane-4-carbonyl chloride → this compound
Entry Reagent Solvent Temperature Yield (%) Reference
2 Oxane-4-carbonyl chloride DMF 100°C Data not specified

Amide Formation and Final Functionalization

The final step involves converting the intermediate into the target amide through amidation reactions, often using coupling reagents or direct acylation.

Method 3: Direct Amidation

  • Reaction Pathway: Activation of oxane-4-carboxylic acid derivatives with coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with piperidine-4-amine.
  • Reaction Conditions: Conducted at room temperature or slightly elevated temperatures (~50°C), in solvents like dichloromethane or DMF.
  • Reaction Scheme:
Oxane-4-carboxylic acid derivative + Piperidine-4-amine → this compound
Entry Reagent Solvent Temperature Yield (%) Reference
3 DCC/EDC DCM/DMF Room Temp Data not specified

Alternative Synthetic Approaches

Recent advances include reduction of piperidin-4-ones and subsequent amidation, as well as cyclization of suitable precursors with electrophilic reagents.

Method 4: Reduction of Piperidin-4-ones

  • Reaction Pathway: Selective reduction of piperidin-4-ones to piperidin-4-ol derivatives, followed by acylation to form the desired amide.
  • Reagents: Sodium borohydride or lithium aluminum hydride for reduction; acyl chlorides or anhydrides for amidation.
  • Reaction Conditions: Reduction at low temperatures (-20°C to 0°C), amidation at room temperature or slightly elevated temperature.

Summary Data Table of Preparation Methods

Method Key Reagents Solvent Temperature Typical Yield (%) Remarks
Cyclization of tetrahydropyridinylidene salts Alkyl halides, bases Di-oxane 100°C 16-68 Efficient for substituted piperidines
Alkylation with oxane derivatives Oxane-4-carbonyl chloride DMF 100°C Variable Requires purification
Direct amidation Carboxylic acid derivatives, coupling reagents DCM/DMF Room temp Variable Widely used
Reduction of piperidin-4-ones NaBH4, LiAlH4 - -20°C to 0°C Moderate For further functionalization

Notes on Optimization and Challenges

  • Reaction Conditions: Precise control of temperature and solvent polarity is critical to maximize yield and minimize side reactions such as dehydration or N-oxide formation.
  • Side Products: Dehydration of amides and nitrile formation are common side reactions, requiring careful optimization of reaction parameters.
  • Purification: Column chromatography and recrystallization are typically employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)oxane-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with N-(piperidin-4-yl)oxane-4-carboxamide, differing in substituents or core heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features CAS Number References
N-(Piperidin-4-yl)cyclopropanecarboxamide C₉H₁₆N₂O 168.24 Cyclopropane ring instead of oxane 836685-68-8
N,N-Diethylpiperidine-4-carboxamide C₁₀H₂₀N₂O 184.28 Diethyl substitution on the amide 1903-67-9
Tetrahydrofuranylfentanyl C₂₃H₂₈N₂O₂ 376.48 Fentanyl analogue with tetrahydrofuran Not specified
4-Methoxybutyrylfentanyl C₂₃H₂₉N₂O₂ 377.49 Methoxy and butyramide substitutions Not specified
Pyridine-4-carboxamidoxime N-oxide C₆H₆N₃O₂ 152.13 Pyridine core with amidoxime N-oxide Not specified

Pharmacological and Regulatory Considerations

  • In contrast, tetrahydrofuranylfentanyl and 4-methoxybutyrylfentanyl are potent synthetic opioids with documented risks of respiratory depression and overdose, leading to their classification as Schedule I substances in multiple jurisdictions .
  • Legal Status : While this compound is currently unregulated and marketed for research use , structural analogues like tetrahydrofuranylfentanyl are explicitly banned under U.S. and European drug control laws .

Biological Activity

N-(piperidin-4-yl)oxane-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a piperidine ring, which is a common structural motif in various biologically active compounds. The presence of the oxane and carboxamide functionalities contributes to its potential pharmacological properties. The compound's structure can be represented as follows:

N piperidin 4 yl oxane 4 carboxamide\text{N piperidin 4 yl oxane 4 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. These targets may include:

  • Receptors : Potential binding to opioid receptors, influencing pain modulation pathways.
  • Enzymes : Interaction with enzymes involved in metabolic processes, possibly affecting drug metabolism and efficacy.

The mechanism of action involves binding to these targets, leading to modulation of their activity and subsequent physiological responses, which may include analgesic or anti-inflammatory effects.

1. Analgesic and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant analgesic properties. The piperidine scaffold is often associated with opioid activity, suggesting that derivatives could modulate pain pathways effectively. Studies have shown that modifications in the piperidine ring can enhance binding affinity to opioid receptors, thus affecting their pharmacological profiles.

2. Antimicrobial Activity

Some derivatives of piperidine compounds have been evaluated for antimicrobial properties. For instance, studies on related compounds demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in treating infections .

3. Anticancer Potential

Recent investigations have highlighted the role of piperidine derivatives as potential anticancer agents. For example, compounds structurally related to this compound have shown promise in targeting cancer cell proliferation pathways, particularly in hepatocellular carcinoma (HCC) models . The agonistic activity on human caseinolytic protease P (HsClpP) has been explored as a novel strategy for cancer treatment.

Case Study 1: Opioid Receptor Modulation

A study focusing on the analogs of this compound revealed that certain modifications significantly increased the binding affinity to μ-opioid receptors. This enhancement correlated with improved analgesic efficacy in preclinical models, suggesting a pathway for developing new pain management therapies.

Case Study 2: Antimicrobial Screening

In vitro evaluations demonstrated that specific piperidine derivatives exhibited antimicrobial activity against common pathogens affecting agricultural crops. These findings support the potential use of these compounds in agricultural applications as protective agents against bacterial and fungal infections .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(phenyl)piperidine-4-carboxamidePiperidine with phenyl substitutionAnalgesic activity
N-(methyl)piperidine-4-carboxamideMethyl group on nitrogenPotential CNS effects
N-(cyclohexyl)piperidine-4-carboxamideCyclohexyl group on nitrogenVarying analgesic properties
1-benzylpiperidine-4-carboxamideBenzyl group on piperidineOpioid receptor activity

Q & A

Q. What are the recommended synthetic routes for N-(piperidin-4-yl)oxane-4-carboxamide, and how are intermediates characterized?

this compound is synthesized via multi-step reactions involving piperidine and oxane (tetrahydropyran) derivatives. A common approach includes:

  • Step 1 : Functionalization of piperidin-4-amine with protective groups (e.g., Boc) to improve reaction selectivity.
  • Step 2 : Coupling with oxane-4-carboxylic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Step 3 : Deprotection and purification via column chromatography or recrystallization.
    Characterization :
  • NMR (¹H/¹³C) for structural confirmation, focusing on piperidine NH (δ ~3.5 ppm) and oxane ether linkages (δ ~3.8 ppm).
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₁H₂₀N₂O₂: theoretical 236.15 g/mol) .

Q. How should researchers handle safety and stability concerns during experimental workflows?

  • Hazards : Acute toxicity (oral LD₅₀ > 500 mg/kg in rodents) and skin/eye irritation (GHS Category 2) .
  • Mitigation :
    • Use fume hoods and PPE (gloves, goggles) during synthesis.
    • Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carboxamide group .
  • Waste disposal : Neutralize with dilute acetic acid before incineration by licensed facilities .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Cell lines : HepG2 (liver carcinoma) and MCF-7 (breast cancer) for cytotoxicity assays (IC₅₀ determination via MTT/WST-1) .
  • Enzyme targets : Serine hydrolases or GPCRs (e.g., μ-opioid receptors) due to structural similarity to piperidine-based inhibitors .

Advanced Research Questions

Q. How can structural modifications enhance target specificity and reduce off-target effects?

  • Rational design :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to the oxane ring to modulate lipophilicity (logP) and improve blood-brain barrier penetration .
    • Replace piperidine with azepane to test ring size impact on receptor binding .
  • Case study :
    • Derivatives like N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide showed 8.42 μM IC₅₀ against HepG2, outperforming sorafenib (IC₅₀ > 10 μM) .

Q. How should researchers address contradictions in pharmacokinetic (PK) data across studies?

  • Common discrepancies :
    • Oral bioavailability ranges from 15–40% due to variable first-pass metabolism in rodents vs. primates .
  • Resolution strategies :
    • Conduct species-specific CYP450 inhibition assays (e.g., CYP3A4/2D6).
    • Use isotopic labeling (¹⁴C) for precise metabolite tracking in plasma/tissue .

Q. What computational methods are effective for predicting binding modes and metabolic pathways?

  • Molecular docking :
    • Use AutoDock Vina to model interactions with the μ-opioid receptor (PDB: 6DDF). Key residues: Asp147 (salt bridge with piperidine NH) .
  • ADMET prediction :
    • SwissADME: Moderate BBB permeability (BBB score: 0.45) and high P-glycoprotein efflux risk .
    • MetaSite: Predicts hydroxylation at the piperidine C-3 position as the primary metabolic pathway .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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